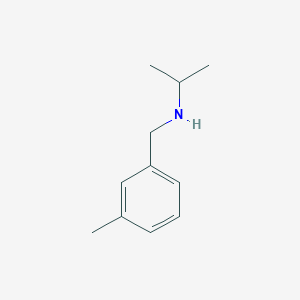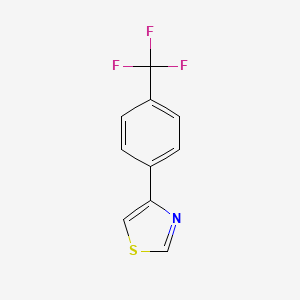
2-(3-メチル-5-(トリフルオロメチル)フェニル)酢酸
概要
説明
2-(3-Methyl-5-(trifluoromethyl)phenyl)acetic acid is an organic compound with the molecular formula C10H9F3O2 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further substituted with a methyl group and an acetic acid moiety
科学的研究の応用
2-(3-Methyl-5-(trifluoromethyl)phenyl)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as enhanced stability or reactivity.
生化学分析
Biochemical Properties
2-(3-Methyl-5-(trifluoromethyl)phenyl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The trifluoromethyl group in the compound can enhance its binding affinity to certain enzymes, potentially acting as an inhibitor or activator. For instance, it may interact with enzymes involved in metabolic pathways, altering their activity and affecting the overall biochemical processes .
Cellular Effects
The effects of 2-(3-Methyl-5-(trifluoromethyl)phenyl)acetic acid on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound may modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it can affect the expression of specific genes, thereby altering protein synthesis and cellular functions .
Molecular Mechanism
At the molecular level, 2-(3-Methyl-5-(trifluoromethyl)phenyl)acetic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions. The trifluoromethyl group can enhance the compound’s binding affinity, making it a potent modulator of biochemical pathways. This interaction can result in changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-Methyl-5-(trifluoromethyl)phenyl)acetic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular functions. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular functions, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of 2-(3-Methyl-5-(trifluoromethyl)phenyl)acetic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways or reduction of inflammation. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological functions. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound .
Metabolic Pathways
2-(3-Methyl-5-(trifluoromethyl)phenyl)acetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. The compound can influence metabolic flux and alter metabolite levels, leading to changes in cellular energy production and utilization. These interactions are essential for understanding the compound’s impact on overall metabolism .
Transport and Distribution
The transport and distribution of 2-(3-Methyl-5-(trifluoromethyl)phenyl)acetic acid within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within certain tissues can influence its therapeutic effects and potential side effects .
Subcellular Localization
The subcellular localization of 2-(3-Methyl-5-(trifluoromethyl)phenyl)acetic acid is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall biological activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-5-(trifluoromethyl)phenyl)acetic acid typically involves the introduction of the trifluoromethyl group onto the phenyl ring, followed by the addition of the acetic acid moiety. One common method involves the trifluoromethylation of a suitable precursor, such as 3-methylphenylacetic acid, using reagents like trifluoromethyl iodide (CF3I) in the presence of a catalyst. The reaction conditions often include the use of a base, such as potassium carbonate (K2CO3), and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures.
Industrial Production Methods
Industrial production of 2-(3-Methyl-5-(trifluoromethyl)phenyl)acetic acid may involve large-scale trifluoromethylation processes using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for commercial applications.
化学反応の分析
Types of Reactions
2-(3-Methyl-5-(trifluoromethyl)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to a variety of functionalized derivatives.
作用機序
The mechanism of action of 2-(3-Methyl-5-(trifluoromethyl)phenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and the nature of the derivatives being studied.
類似化合物との比較
Similar Compounds
- 2-(3-(Trifluoromethyl)phenyl)acetic acid
- (α,α,α-Trifluoro-m-tolyl)acetic Acid
- m-(Trifluoromethyl)Phenylacetic Acid
- 3-(Trifluoromethyl)phenylacetic acid
Uniqueness
2-(3-Methyl-5-(trifluoromethyl)phenyl)acetic acid is unique due to the presence of both a methyl group and a trifluoromethyl group on the phenyl ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds. The trifluoromethyl group, in particular, imparts unique properties such as increased lipophilicity and metabolic stability, which are valuable in various applications.
特性
IUPAC Name |
2-[3-methyl-5-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-6-2-7(5-9(14)15)4-8(3-6)10(11,12)13/h2-4H,5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKPLBYMYLSCBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10612613 | |
| Record name | [3-Methyl-5-(trifluoromethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10612613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214352-00-7 | |
| Record name | [3-Methyl-5-(trifluoromethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10612613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![N-[(1-Methylpyrrolidin-3-YL)methyl]ethanamine](/img/structure/B1603671.png)




